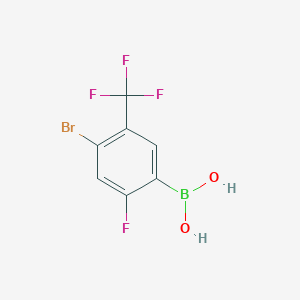

4-Brom-2-fluor-5-(Trifluormethyl)phenylboronsäure

Übersicht

Beschreibung

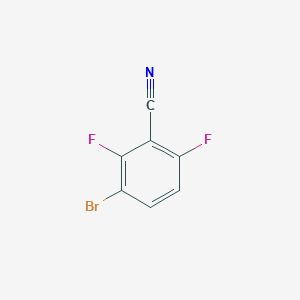

4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H4BBrF4O2 and its molecular weight is 286.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Molekülen

Diese Verbindung wird als Reaktant bei der Synthese verschiedener biologisch aktiver Moleküle eingesetzt. Beispielsweise ist sie an der Bildung von Laktatdehydrogenase-Inhibitoren beteiligt, die auf ihre Fähigkeit untersucht werden, die Proliferation von Krebszellen zu hemmen .

Entwicklung von Antitumormitteln

Das Boronsäurederivat ist ein Schlüsselreaktant bei der Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP). Diese Inhibitoren werden auf ihre potenzielle Verwendung als Antitumormittel untersucht und bieten eine vielversprechende Möglichkeit für die Krebstherapie .

Funktionalisierung durch Lithiierung

Forscher verwenden diese Verbindung zur Funktionalisierung durch Lithiierung, gefolgt von Reaktion mit Elektrophilen. Dieser Prozess ist grundlegend in der organischen Synthese und ermöglicht die Einführung von funktionellen Gruppen in aromatische Verbindungen .

Selektive Rhodium-katalysierte konjugierte Additionsreaktionen

Die Verbindung ist auch bedeutsam bei selektiven Rhodium-katalysierten konjugierten Additionsreaktionen. Diese Reaktionen sind entscheidend für die Bildung von C-C-Bindungen, die das Rückgrat der organischen Chemie bilden und weitreichende Auswirkungen in der medizinischen Chemie haben .

Entwicklung von Antituberkulosemitteln

Sie dient als Reaktant bei der Synthese von PA-824-Analoga, die auf ihre Verwendung als Antituberkulosemittel untersucht werden. Die Entwicklung neuer Medikamente in diesem Bereich ist aufgrund des Auftretens von arzneimittelresistenten Tuberkulose-Stämmen unerlässlich .

Modulatoren des Überlebensmotorneuron-Proteins

Eine weitere Anwendung betrifft die Synthese von Modulatoren für das Überlebensmotorneuron-Protein. Diese Modulatoren werden auf ihre potenziellen therapeutischen Wirkungen bei spinaler Muskelatrophie, einer genetischen Erkrankung, untersucht .

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is exceptionally mild and functional group tolerant, leading to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .

Action Environment

The action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as temperature and atmospheric conditions . The compound should be stored in a cool, dark place under an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .

Biochemische Analyse

Biochemical Properties

The role of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily as a reagent in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound interacts with enzymes and proteins involved in this reaction, contributing to the formation of new carbon-carbon bonds .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a group (in this case, a boron group) to a metal catalyst, such as palladium . This contributes to the formation of new carbon-carbon bonds .

Temporal Effects in Laboratory Settings

It is known that the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF4O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNMTVAEKUCNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Br)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

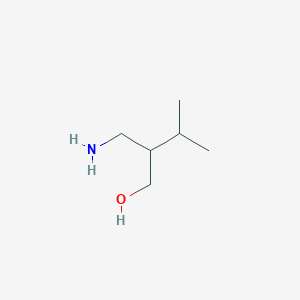

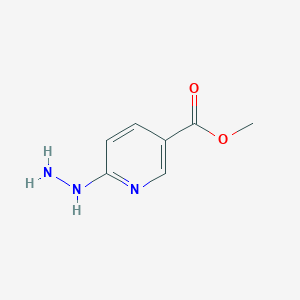

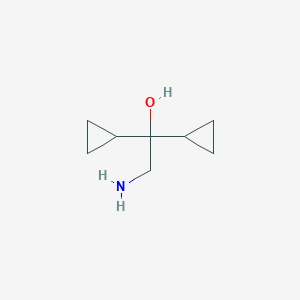

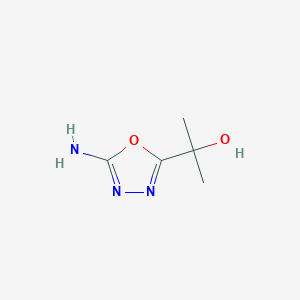

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)

![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)

![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)